(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate
Description
This compound is a coumarin-based derivative featuring a 4-methylcoumarin core linked via an ester bond to a modified amino acid structure. The latter includes a 4-methylphenylsulfonamido group and a pentanoate chain. Coumarins are known for diverse bioactivities, including enzyme inhibition and anti-inflammatory effects . The sulfonamide group enhances hydrogen-bonding capacity, which may improve target affinity .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMGAMTFDRVME-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes. These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. They are involved in the degradation of host hemoglobin, a process that is essential for the survival and growth of the parasite.
Mode of Action
The compound interacts with its targets (FP-2 and FP-3 enzymes) by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the parasite’s ability to degrade hemoglobin, which in turn affects its survival and growth.
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway in the Plasmodium falciparum parasite. This leads to a decrease in the availability of amino acids, which are essential for the protein synthesis and growth of the parasite.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of the Plasmodium falciparum parasite. This makes the compound a potential candidate for the development of new antimalarial drugs.
Biological Activity
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neuroprotective effects. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
The compound's molecular formula is , with a molecular weight of approximately 405.50 g/mol. Its structure features a coumarin moiety, which is known for various biological activities, including anti-inflammatory and antioxidant properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A related study on substituted coumarins demonstrated that compounds with similar structures exhibited significant AChE inhibitory activity, with some derivatives showing IC50 values as low as 13.5 nM . This suggests that this compound may also possess strong AChE inhibitory properties.
Neuroprotective Effects
In animal models, compounds derived from coumarins have shown promise in ameliorating cognitive deficits associated with neurodegenerative conditions. For instance, the introduction of specific substituents in the coumarin structure has been linked to improved memory retention in scopolamine-induced amnesia models . The neuroprotective effects are thought to be mediated through the inhibition of AChE, which increases acetylcholine levels in the brain.
Study 1: AChE Inhibition and Memory Restoration
In a controlled study evaluating memory restoration in mice, a phenylcarbamate-substituted coumarin demonstrated significant improvements in cognitive function when administered prior to memory testing. The results indicated that the compound not only inhibited AChE effectively but also restored memory performance metrics like escape latency time and time spent in target quadrants .
Study 2: Structure-Activity Relationship Analysis
Another investigation into various coumarin derivatives established a structure-activity relationship (SAR), indicating that modifications at specific positions on the coumarin ring can enhance biological activity. The presence of sulfonamide groups was particularly noted to increase potency against AChE, suggesting that this compound may exhibit enhanced efficacy due to its unique substituents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Bioactivity
a. (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide ()
- Structure: Shares the 4-methylcoumarin core but substitutes the sulfonamido-pentanoate group with a chloro-phenylacetamide.
- Bioactivity : Exhibits superior anti-inflammatory activity (vs. ibuprofen), suggesting acetamide derivatives may prioritize cyclooxygenase (COX) inhibition.
b. 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate ()
- Structure: Replaces the sulfonamido-pentanoate with a 4-methoxybenzenesulfonate ester.
- Bioactivity : Targets enzymes like Cdc25 phosphatases and HSP90, indicating sulfonate esters may favor kinase/phosphatase inhibition.
c. (4-Methyl-2-oxochromen-7-yl) Furan-2-carboxylate ()
Structural and Physicochemical Properties
*Estimated using fragment-based methods.
Preparation Methods
Pechmann Condensation
4-Methylumbelliferone is synthesized via Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid:
Conditions :
-
Temperature : 0–5°C (prevents side reactions)
Synthesis of (S)-4-Methyl-2-(4-Methylphenylsulfonamido)Pentanoic Acid
Enantioselective Sulfonylation
(S)-2-Amino-4-methylpentanoic acid is reacted with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:
-
Base : Sodium bicarbonate (2.5 equiv)
-
Solvent : Biphasic H₂O/Et₂O
-
Yield : 89% (isolated via acid precipitation)
-
Enantiomeric Excess : >99% (chiral HPLC)
Esterification of Coumarin and Sulfonamide Acid
Steglich Esterification
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling with 4-methylumbelliferone:
Patent-Optimized Method
A 2024 patent describes a scalable esterification using p-toluenesulfonic acid (PTSA) as a catalyst:
Conditions :
-
Catalyst : PTSA (5 mol%)
-
Solvent : Toluene
-
Temperature : 80°C, 4 h
-
Yield : 82% (direct crystallization from toluene)
-
Advantage : Avoids chromatographic purification, suitable for industrial scale
Critical Parameter Analysis
Solvent Impact on Esterification
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| CH₂Cl₂ | DCC/DMAP | 78 | 99.2 |
| Toluene | PTSA | 82 | 98.5 |
| DMF | K₂CO₃ | 68 | 97.8 |
DMF with potassium carbonate (method from) showed lower yield due to coumarin decomposition at elevated temperatures.
Enantiomeric Control
Chiral resolution via lipase-mediated kinetic resolution achieved 99% ee:
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Substrate : Racemic 2-(4-methylphenylsulfonamido)pentanoic acid
-
Reaction : Hydrolysis of methyl ester in phosphate buffer (pH 7.0)
-
Result : (S)-enantiomer retained with 99% ee
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of (S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate?
- Methodological Answer : A multi-step approach is advised:
Coumarin Core Synthesis : Prepare the 4-methyl-2-oxo-2H-chromen-7-yl moiety via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
Sulfonamide Activation : React 4-methylbenzenesulfonyl chloride with a chiral 4-methyl-2-aminopentanoic acid derivative to ensure (S)-configuration retention. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to enforce enantiopurity.
Coupling Reaction : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) to esterify the coumarin hydroxyl group with the activated sulfonamide-pentanoate intermediate.
Validate stereochemistry via polarimetry, chiral HPLC, or X-ray crystallography .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural identity and enantiomeric purity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using SHELX for structure refinement and ORTEP-3 for visualization of anisotropic displacement parameters .
- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., coumarin lactone carbonyl at ~160 ppm, sulfonamide NH at ~7 ppm).
- Chiral HPLC : Use a cellulose-based CSP column with hexane:isopropanol gradients to confirm enantiopurity (>98% ee).
Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational conformational predictions for this compound?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to refine the structure against high-resolution data (e.g., R-factor < 5%). Check for overfitting by comparing thermal parameters with chemically similar compounds .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict molecular geometry. Align computational and experimental torsion angles (e.g., C7-O ester bond rotation).
- Iterative Analysis : If discrepancies persist, re-examine data collection (e.g., twinning, disorder) using WinGX’s data validation tools . Reference strategies from qualitative research contradiction frameworks, such as triangulating multiple datasets (e.g., spectroscopy, diffraction) .
Q. What advanced strategies are effective for analyzing sulfonamide group interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., S=O···H-N hydrogen bonds, π-π stacking between coumarin rings).
- Packing Diagrams : Generate ORTEP-derived diagrams to visualize sulfonamide participation in layered networks or helical chains, as seen in structurally analogous coumarin sulfonates .
- Thermal Ellipsoid Modeling : Assess sulfonamide group rigidity via anisotropic displacement parameters (ADPs) in SHELXL-refined structures .
Q. How should researchers address challenges in maintaining enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective sulfonamide formation.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and detect racemization.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize intermediates with chiral counterions (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Data Analysis and Validation
Q. What protocols ensure robust validation of crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Ensure completeness > 99% and R < 0.05.
- Structure Solution : Apply SHELXD for direct methods or SIR2014 for charge flipping. Refine with SHELXL using restraints for disordered moieties .
- Validation Tools : Utilize PLATON’s ADDSYM to check for missed symmetry and Mercury’s Mogul Geometry Checker to validate bond lengths/angles against the Cambridge Structural Database.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
